molecular formula C16H12ClF4NO2 B4040330 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide

Cat. No.: B4040330
M. Wt: 361.72 g/mol
InChI Key: KQVYVWYJWZGIJK-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide is a useful research compound. Its molecular formula is C16H12ClF4NO2 and its molecular weight is 361.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.0492690 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacokinetics and Metabolism

Studies have explored the pharmacokinetics and metabolism of similar compounds to understand how these substances are absorbed, distributed, metabolized, and excreted in the body. For example, pharmacokinetic studies on selective androgen receptor modulators (SARMs) like S-1 provide insights into their potential therapeutic uses and ideal characteristics for preclinical development, including low clearance, moderate distribution, and extensive metabolism in rats (Di Wu et al., 2006).

Molecular Synthesis and Structural Analysis

Research on the synthesis and structure of various compounds, such as phosphazene-(eta 6-arene)chromium tricarbonyl derivatives, offers valuable insights into chemical properties and potential applications in material science and pharmacology (H. Allcock et al., 1991).

Antipathogenic Activity

Investigations into the antipathogenic activity of new thiourea derivatives, including those with fluorophenyl groups, highlight the potential of these compounds as antimicrobial agents with specific effectiveness against bacteria capable of forming biofilms. This indicates a promising area for developing new treatments for bacterial infections (Carmen Limban et al., 2011).

Potential Therapeutic Applications

The exploration of novel compounds for therapeutic applications, such as neurokinin-1 receptor antagonists and selective androgen receptor modulators, demonstrates the broad range of possible medical uses. These studies involve evaluating the efficacy, safety, and mechanism of action of compounds in pre-clinical models for conditions like hormonal contraception and depression (Amanda Jones et al., 2009).

Mechanism of Action

The mechanism of action for “N-[2-Chloro-5-(trifluoromethyl)phenyl]imidodicarbonimidic diamide” is not available .

Safety and Hazards

The safety data sheet for “2-Chloro-5-(trifluoromethyl)phenyl isocyanate” indicates that it is a combustible liquid and harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF4NO2/c1-9(24-14-5-3-2-4-12(14)18)15(23)22-13-8-10(16(19,20)21)6-7-11(13)17/h2-9H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVYVWYJWZGIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(F)(F)F)Cl)OC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.